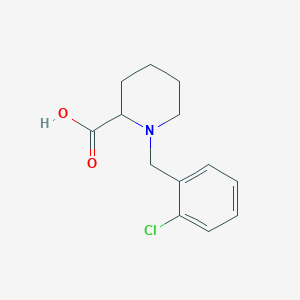

1-(2-Chlorobenzyl)-2-carboxypiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H16ClNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) |

InChI Key |

YLNOVPZYCKSIQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorobenzyl 2 Carboxypiperidine

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine scaffold is a cornerstone of the synthesis of 1-(2-Chlorobenzyl)-2-carboxypiperidine. Various methodologies have been developed for constructing this saturated heterocycle, with hydrogenation, cyclization, and multi-component reactions being the most prominent.

Hydrogenation and Reduction Approaches

Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and widely employed methods for synthesizing the piperidine core. rsc.orgwikipedia.org This approach typically starts with a corresponding substituted pyridine, in this case, pyridine-2-carboxylic acid (picolinic acid), and reduces the aromatic ring to yield piperidine-2-carboxylic acid (pipecolic acid).

The reaction requires a catalyst and a hydrogen source, and various metal catalysts have proven effective under different conditions. rsc.orgwikipedia.org Rhodium, ruthenium, nickel, and cobalt-based catalysts are commonly used for this transformation. wikipedia.org For instance, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C), tolerating functional groups like carboxylic acids. rsc.org The reduction of pyridine-2-carboxylic acid using a platinum catalyst has also been documented as a viable method. acs.org

Modern techniques have optimized this process for efficiency and safety. The use of microreactors for the continuous liquid-phase hydrogenation of pyridine has been shown to achieve high conversion and selectivity under milder temperature and pressure conditions compared to traditional batch processes in high-pressure reactors. patsnap.com

| Catalyst | Conditions | Substrate | Product | Yield | Reference |

| Rhodium Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE | Pyridine-2-carboxylic acid | Piperidine-2-carboxylic acid | Excellent | rsc.org |

| Ruthenium/Carbon | 2.0 MPa, 60 °C, Methanol (B129727) | Pyridine | Piperidine | ~100% | patsnap.com |

| Platinum Catalyst | Varies | Pyridinecarboxylic Acids | Piperidinecarboxylic Acids | N/A | acs.org |

Table 1: Comparison of Catalysts for Pyridine Hydrogenation.

Alkene Cyclization Methodologies

Alkene cyclization represents another strategic approach to the piperidine ring. These methods construct the ring through the formation of new carbon-carbon or carbon-nitrogen bonds from an acyclic precursor containing one or more alkene moieties. For instance, intramolecular radical cyclization of 1,6-enynes can be initiated to form polysubstituted alkylidene piperidines. mdpi.com While not the most direct route to this compound, these methodologies offer pathways to complex piperidine scaffolds that can be further elaborated.

Another example is the acid-mediated 6-endo-trig cyclisation, which has been used for the stereoselective synthesis of substituted piperidines. nih.gov Such strategies are valuable for creating specific substitution patterns on the piperidine ring that may not be accessible through simple hydrogenation.

Multi-Component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient way to assemble complex piperidine structures. rsc.org The Hantzsch pyridine synthesis, a classic MCR, first produces a dihydropyridine, which is then oxidized to a pyridine derivative that can subsequently be reduced to a piperidine. wikipedia.org

More contemporary MCRs can directly generate highly substituted piperidines. For example, the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by pyridine-2-carboxylic acid, can produce complex fused quinolinone systems, demonstrating the power of MCRs in heterocyclic synthesis. rsc.org Similarly, procedures have been developed for the one-pot synthesis of 2-spiropiperidines by reacting N-Boc imines with a suitable nucleophile and a ketone. whiterose.ac.uk These strategies highlight the potential for rapidly building molecular complexity around the piperidine core.

Functionalization Approaches for Carboxypiperidine Moieties

Once the piperidine ring is formed, or concurrently with its formation, the required functional groups must be installed with correct regiochemistry and, if necessary, stereochemistry.

Introduction of the Carboxylic Acid Group at C-2 Position

The most straightforward method for introducing the carboxylic acid at the C-2 position is to begin with a precursor that already contains this functionality. As mentioned previously, the catalytic hydrogenation of pyridine-2-carboxylic acid is a primary route, directly yielding piperidine-2-carboxylic acid. rsc.orgacs.org

An alternative conceptual approach involves the C-H functionalization of a pre-formed piperidine ring. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of piperidines. nih.gov The selectivity for the C-2 position can be controlled by the choice of catalyst and the nitrogen-protecting group. For example, the reaction of N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ can lead to functionalization at the C-2 position. nih.gov While highly sophisticated, this method allows for the late-stage introduction of substituents.

The final step in the synthesis of the target molecule typically involves the N-alkylation of piperidine-2-carboxylic acid. This is commonly achieved through a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent. chemicalforums.com Alternatively, reductive amination can be employed, where piperidine-2-carboxylic acid reacts with 2-chlorobenzaldehyde (B119727) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the N-C bond. google.commasterorganicchemistry.com

Stereoselective Synthesis of 2-Carboxypiperidine Enantiomers

Many pharmaceutical applications require enantiomerically pure compounds, making the stereoselective synthesis of the 2-carboxypiperidine moiety crucial. The carbon at the C-2 position is a stereocenter, and its configuration can be critical.

Asymmetric hydrogenation is a key strategy for achieving this. The hydrogenation of 2-substituted pyridinium (B92312) salts using chiral iridium(I) catalysts containing P,N-ligands can proceed with high enantioselectivity. nih.gov The reaction mechanism is believed to involve stereoselective protonation of an enamine intermediate, which determines the final product's configuration. nih.gov Similarly, chiral rhodium catalysts have been used for the asymmetric hydrogenation of pyridine derivatives. nih.gov

Another approach involves starting with a chiral precursor. For instance, amino acids with known stereochemistry can be used as starting materials to synthesize 2-substituted carboxypiperidines, where the chiral center of the amino acid directs the stereochemistry of the final product. nih.gov

Finally, if a racemic mixture of piperidine-2-carboxylic acid is synthesized, it can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid. google.com

| Method | Catalyst/Reagent | Stereocontrol | Key Feature | Reference |

| Asymmetric Hydrogenation | Chiral Iridium(I) or Rhodium(I) Catalysts | Catalyst-controlled | Direct asymmetric reduction of a pyridine precursor. | nih.gov |

| Chiral Pool Synthesis | Natural Amino Acids | Substrate-controlled | Utilizes pre-existing chirality from the starting material. | nih.gov |

| Diastereomeric Resolution | Chiral Acid/Base (e.g., oxalic acid) | Separation of enantiomers | Classical method to resolve a racemic mixture. | google.com |

| C-H Functionalization | Chiral Rhodium Catalysts | Catalyst-controlled | Asymmetric functionalization of a pre-formed piperidine. | nih.gov |

Table 2: Strategies for Stereoselective Synthesis of 2-Carboxypiperidine.

N-Alkylation Strategies for Introducing the 2-Chlorobenzyl Substituent

The introduction of the 2-chlorobenzyl group onto the nitrogen atom of piperidine-2-carboxylic acid is a critical step in the synthesis of the title compound. Two primary strategies are employed for this transformation: reductive amination and nucleophilic substitution.

Reductive amination provides a direct method for forming the N-(2-chlorobenzyl) bond by reacting piperidine-2-carboxylic acid with 2-chlorobenzaldehyde. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is subsequently reduced to the target secondary amine. pearson.com The reaction of an aldehyde, such as 2-chlorobenzaldehyde, with a primary or secondary amine first forms an imine or enamine, which is then reduced in situ. pearson.com

The process begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 2-chlorobenzaldehyde, followed by dehydration to form the iminium ion. pearson.comwiserpub.com A variety of reducing agents can be employed for the subsequent reduction step. Common choices include sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. pearson.com More recently, cobalt-containing composites have been studied as effective catalysts for the reductive amination of aromatic aldehydes. mdpi.com These reactions can achieve high yields of the desired amine product under controlled conditions of temperature and hydrogen pressure. mdpi.com Biocatalytic approaches using ω-aminotransferases and imine reductases (IREDs) also represent an alternative route for piperidine synthesis, involving the conversion of a 1,5-dicarbonyl compound into a piperideine intermediate. sjtu.edu.cn

Table 1: General Protocol for Reductive Amination

| Step | Description | Reactants | Key Intermediates |

| 1 | Iminium Ion Formation | Piperidine-2-carboxylic acid, 2-Chlorobenzaldehyde | Iminium Salt |

| 2 | Reduction | Iminium Salt, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound |

This table illustrates the general sequence of reductive amination for the synthesis of the target compound.

A classic and widely used method for N-alkylation is the nucleophilic substitution reaction between piperidine-2-carboxylic acid and an electrophilic 2-chlorobenzyl derivative. researchgate.net In this approach, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the benzylic carbon of a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide) or a 2-chlorobenzyl tosylate, displacing the leaving group (bromide or tosylate). researchgate.netsigmaaldrich.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or tosylic acid formed as a byproduct, thereby driving the reaction to completion. researchgate.net Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, the alkylating agent, such as 2-chlorobenzyl bromide, is often added slowly to ensure the piperidine reactant remains in excess. researchgate.net A similar N-acylation reaction, which proceeds via nucleophilic substitution, has been demonstrated in the synthesis of related cyclic compounds, highlighting the general applicability of this method. beilstein-journals.org

Table 2: Reagents for Nucleophilic Substitution

| Reagent Type | Example | Role |

| Piperidine Source | Piperidine-2-carboxylic acid | Nucleophile |

| Alkylating Agent | 2-Chlorobenzyl bromide, 2-Chlorobenzyl tosylate | Electrophile |

| Base | Potassium Carbonate (K₂CO₃), N,N-Diisopropylethylamine | Acid Scavenger |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Reaction Medium |

This table summarizes typical reagents used in the N-alkylation of piperidine-2-carboxylic acid via nucleophilic substitution.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters, most notably the catalytic system, solvent, and temperature.

Catalysis plays a pivotal role in modern synthetic organic chemistry, and the synthesis of piperidine derivatives is no exception. A wide array of catalytic systems can be applied to enhance the efficiency of the synthesis of the core piperidine structure or the N-alkylation step. nih.gov For the hydrogenation of pyridine precursors to form the piperidine ring, catalysts based on nickel, cobalt, or ruthenium are effective. wikipedia.org Transition metals such as palladium, rhodium, and iridium are also extensively used in various piperidine syntheses. nih.govorganic-chemistry.org For instance, Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org

In the context of reductive amination, heterogeneous catalysts are gaining prominence due to their ease of separation and reusability. researchgate.net A platinum-molybdenum catalyst supported on aluminum oxide (Pt–Mo/γ-Al2O3) has been developed for the reductive amination of carboxylic acids, a reaction type analogous to the formation of the target molecule. researchgate.net Other systems, such as those using zirconium tetrachloride (ZrCl₄) or iron-based nanoparticles, have also been reported to effectively catalyze the synthesis of functionalized piperidines. researchgate.net The selection of an appropriate catalyst is crucial for maximizing yield and selectivity. researchgate.net

The choice of solvent and the reaction temperature are critical parameters that significantly influence reaction rates, equilibria, and product yields. In nucleophilic substitution reactions for N-alkylation, polar aprotic solvents like DMF and acetonitrile are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction. researchgate.net Dichloromethane (DCM) has also been identified as a suitable solvent in related optimization studies. researchgate.net

Temperature control is equally important. While some N-alkylation reactions proceed efficiently at room temperature, others may require cooling to 0°C to control reactivity and minimize side reactions. researchgate.net Conversely, reductive amination processes may require elevated temperatures, for instance between 100 °C and 150 °C, to facilitate the reaction, particularly when using gaseous hydrogen and a solid catalyst. mdpi.com In other specialized syntheses of piperidine derivatives, such as those involving lithiation, very low temperatures like -78 °C are necessary to maintain the stability of reactive intermediates. whiterose.ac.uk Systematic screening of different solvents and temperatures is a standard practice to identify the optimal conditions for maximizing the yield of this compound. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 1 2 Chlorobenzyl 2 Carboxypiperidine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The molecular formula of 1-(2-chlorobenzyl)-2-carboxypiperidine is C₁₃H₁₆ClNO₂, corresponding to a monoisotopic mass of 253.0869 g/mol .

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, which contains a carboxylic acid and a tertiary amine. In ESI-HRMS, the exact mass of the molecular ion is measured with high precision, allowing for the unambiguous determination of its elemental formula.

In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide strong evidence for the compound's identity. Fragmentation of the parent ion, induced by collision-induced dissociation (CID) within the mass spectrometer, provides valuable structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of H₂O: Dehydration of the carboxylic acid moiety.

Loss of CO₂: Decarboxylation, a common fragmentation for carboxylic acids.

Cleavage of the benzyl (B1604629) group: Formation of a stable chlorobenzyl cation or a piperidine-based fragment. The most prominent fragment would likely be the 2-chlorotropylium ion at m/z 125, resulting from the cleavage and rearrangement of the 2-chlorobenzyl group. chemguide.co.ukwpmucdn.com

Ring opening of the piperidine (B6355638) moiety: Complex fragmentation patterns resulting from the cleavage of C-C bonds within the piperidine ring.

A representative data table for the predicted ESI-HRMS analysis is presented below.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 254.0942 | Protonated molecular ion |

| [M+Na]⁺ | 276.0762 | Sodium adduct |

| [M-H₂O+H]⁺ | 236.0837 | Loss of water from the protonated molecule |

| [C₇H₆Cl]⁺ | 125.0158 | 2-Chlorobenzyl cation |

This table contains predicted data based on the chemical structure and common fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the low volatility of the amino acid structure of this compound, direct analysis by GC-MS is challenging. lmaleidykla.lt To make the compound suitable for GC analysis, a derivatization step is typically required. lmaleidykla.lt Esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) to form the methyl ester, would increase its volatility.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram would indicate the purity of the derivatized sample, while the mass spectrometer would provide a fragmentation pattern for the derivative. The fragmentation in electron ionization (EI) mode, which is common in GC-MS, is more energetic than ESI and would lead to extensive fragmentation. chemguide.co.uk The resulting mass spectrum would show characteristic fragments that could be used to confirm the structure of the derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of all atoms in this compound can be established.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring. The aromatic protons of the 2-chlorobenzyl group are predicted to appear in the downfield region (δ 7.2-7.5 ppm). The benzylic protons would likely appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the piperidine ring would resonate in the upfield region (δ 1.5-3.5 ppm), with their multiplicity revealing their coupling relationships. The proton on the carbon bearing the carboxylic acid (C2-H) would be a distinct multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum of this compound would be expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ > 170 ppm). The aromatic carbons would resonate in the δ 125-140 ppm region, and the aliphatic carbons of the piperidine ring and the benzylic methylene group would be found in the upfield region (δ 20-65 ppm).

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C=O | ~175 | - | - |

| C2 | ~60 | ~3.2 | dd |

| C3 | ~25 | ~1.8, ~2.1 | m |

| C4 | ~24 | ~1.6, ~1.9 | m |

| C5 | ~28 | ~1.7, ~2.0 | m |

| C6 | ~54 | ~2.9, ~3.3 | m |

| CH₂-benzyl | ~60 | ~3.8 | s |

| C1'-aromatic | ~136 | - | - |

| C2'-aromatic | ~134 | - | - |

| C3'-aromatic | ~129 | ~7.4 | d |

| C4'-aromatic | ~128 | ~7.2 | t |

| C5'-aromatic | ~130 | ~7.2 | t |

| C6'-aromatic | ~127 | ~7.5 | d |

This table contains predicted data based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govscience.govsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the connectivity of the protons within the piperidine ring, allowing for the sequential assignment of the H-2, H-3, H-4, H-5, and H-6 protons. It would also show correlations between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.govsdsu.edu An HSQC spectrum would definitively link each proton signal of the piperidine ring and the benzyl group to its corresponding carbon atom, confirming the assignments made from the 1D spectra.

Together, this suite of advanced spectroscopic techniques provides a detailed and robust characterization of the molecular structure of this compound.

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are paramount in the pharmaceutical industry for separating and quantifying components within a mixture. For a compound like this compound, which may have closely related impurities or isomers, high-resolution separation methods are necessary.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. When coupled with advanced detectors such as UV-Vis and Mass Spectrometry (MS), it provides a powerful tool for both quantification and structural elucidation.

A typical HPLC method for analyzing compounds similar to this compound would involve a reversed-phase C18 column. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). researchgate.net Detection is frequently performed using a UV detector at a specific wavelength, for instance, 220 nm, which is suitable for aromatic compounds. researchgate.net For enhanced sensitivity and specificity, especially when dealing with impurities that lack a strong chromophore, derivatization techniques can be employed. mdpi.comresearchgate.net For instance, derivatizing the analyte with a reagent like 1-(4-Nitrophenyl)piperazine can shift the absorption wavelength to a region with less matrix interference, thereby improving detection limits. researchgate.net

The coupling of HPLC with a mass spectrometer (LC-MS) offers an additional dimension of analysis, providing molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. mdpi.com This is particularly valuable in forced degradation studies where the degradation products are not known beforehand.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 3 µm particle size, 125 mm x 4.6 mm i.d. nih.gov |

| Mobile Phase | Acetonitrile and 0.1% diethylamine (B46881) (30:70, v/v), pH 8 nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov |

| Internal Standard | Tizanidine nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. mdpi.com This technique is based on the principle that smaller particle sizes lead to increased separation efficiency, allowing for higher flow rates without a loss of resolution. mdpi.com

The primary advantages of UPLC for the analysis of this compound include reduced analysis times and increased sensitivity, which is critical for detecting trace-level impurities. waters.comnih.gov A UPLC method can decrease run times significantly compared to conventional HPLC while maintaining or even improving the resolution between the main component and its impurities. waters.com The use of UPLC coupled with tandem mass spectrometry (UPLC/MS/MS) provides exceptional sensitivity and selectivity, making it ideal for the quantitative analysis of harmful impurities that may be present at very low levels. nih.gov

Table 2: Comparison of HPLC and UPLC Performance

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm mdpi.com |

| Analysis Time | Longer | Shorter (e.g., up to 4.2-fold reduction) waters.com |

| Sensitivity | Good | Excellent waters.comnih.gov |

| Resolution | Good | Higher waters.com |

Comprehensive Two-Dimensional Liquid Chromatography (2D-LC)

For highly complex samples containing numerous closely related compounds, comprehensive two-dimensional liquid chromatography (2D-LC or LCxLC) offers unparalleled separation power. chromatographyonline.comnih.gov This technique subjects the sample to two independent separation mechanisms by using two different columns, often with orthogonal selectivities. chromatographyonline.comchromatographyonline.com For instance, a common setup for separating complex mixtures might involve combining reversed-phase liquid chromatography (RPLC) in both dimensions, but with different stationary phases or mobile phase conditions to achieve the necessary orthogonality. nih.gov

In a 2D-LC system, the entire effluent from the first dimension column is transferred in fractions to the second dimension column for further separation. youtube.com This comprehensive approach ensures that no part of the sample is lost, providing a detailed profile of the mixture. youtube.com The increased peak capacity of 2D-LC is particularly beneficial for resolving isomers of this compound, which may be difficult to separate using one-dimensional chromatography. nih.gov The combination of 2D-LC with mass spectrometry (2D-LC-MS) further enhances identification capabilities. nih.govyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ucdavis.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The key functional groups in this compound are the carboxylic acid, the tertiary amine within the piperidine ring, the aromatic ring, and the C-Cl bond.

Carboxylic Acid: This group gives rise to a very broad O-H stretching absorption in the range of 3500-2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration will appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹. spectroscopyonline.comlibretexts.org A C-O stretching band is also expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Piperidine Ring: The C-H stretching vibrations of the saturated piperidine ring will be observed in the 2960-2850 cm⁻¹ region. libretexts.orglibretexts.org

Aromatic Ring: The C-H stretching of the chlorobenzyl group will appear above 3000 cm⁻¹. pressbooks.pub Characteristic C=C stretching absorptions for the aromatic ring are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region, which can aid in confirming the presence of the chlorine substituent. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) spectroscopyonline.com |

| Carboxylic Acid | C=O stretch | 1725 - 1700 libretexts.org |

| Aromatic Ring | C-H stretch | > 3000 pressbooks.pub |

| Alkane (Piperidine) | C-H stretch | 2960 - 2850 libretexts.orglibretexts.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 libretexts.org |

| Carboxylic Acid | C-O stretch | 1320 - 1210 spectroscopyonline.com |

| Alkyl Halide | C-Cl stretch | Fingerprint Region docbrown.info |

Elemental Composition Analysis (CHN) for Verification of Empirical Formula

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for verifying the empirical formula of a pure organic compound. The molecular formula for this compound is C₁₃H₁₆ClNO₂.

The CHN analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. From these quantities, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be determined. The theoretical elemental composition is calculated from the molecular formula and compared with the experimentally determined values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of C₁₃H₁₆ClNO₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 13 | 156.143 | 61.54% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.36% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.97% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.52% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.61% |

| Total | 253.729 | 100.00% |

Structure Activity Relationship Sar Investigations of 1 2 Chlorobenzyl 2 Carboxypiperidine Derivatives

General Principles of SAR Applied to Piperidine (B6355638) Frameworks

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and natural alkaloids, valued for its synthetic accessibility and versatile three-dimensional structure. nih.govrsc.orgnih.gov Its chair-like conformation allows for precise spatial orientation of substituents in axial and equatorial positions, which is critical for specific interactions with biological macromolecules. The N-benzyl piperidine (N-BP) fragment, in particular, is considered a "privileged structure" in drug discovery. mdpi.comnih.gov This is due to its demonstrated ability to confer desirable properties upon a molecule, including enhanced solubility and the capacity for crucial cation-π and π-π interactions with the active sites of various protein targets. mdpi.comnih.gov

General SAR principles for piperidine-based compounds often revolve around:

Ring Substitution: The nature, position, and stereochemistry of substituents on the piperidine ring can drastically alter a compound's binding affinity, selectivity, and pharmacokinetic profile.

N-Substituent: The group attached to the piperidine nitrogen is a key vector for molecular recognition. For N-benzyl derivatives, this moiety frequently anchors the ligand into a hydrophobic pocket of the target protein.

Physicochemical Properties: Modifications to the piperidine framework can tune properties like lipophilicity and basicity, which are essential for membrane permeability and target engagement. whiterose.ac.uk

Impact of Substituents on the Piperidine Ring on Biological Activity

The biological activity of piperidine derivatives is highly sensitive to the pattern of substitution on the heterocyclic ring. The placement and stereochemical orientation of functional groups dictate the molecule's ability to fit within a binding site and interact with key residues.

The location of the carboxylic acid group on the piperidine ring is a critical determinant of biological activity. While the titular compound features a carboxylic acid at the 2-position, related structures with the acidic moiety at other positions, such as the 3- or 4-position, often exhibit markedly different pharmacological profiles. For instance, studies on different classes of piperidine derivatives have shown that the relative position of substituents strongly influences inhibitory activity. nih.gov

For example, research on novel dual PPARα/γ agonists focused on piperidine-4-carboxylic acid analogues, highlighting the importance of this specific isomeric form for that particular target. nih.gov In other studies, moving a substituent from one position to another, such as introducing a methylene (B1212753) group between the piperidine ring and a carbonyl group, resulted in a significant loss of inhibitory activity against certain enzymes. This underscores that the precise spatial relationship between key pharmacophoric features, which is dictated by positional isomerism, is crucial for optimal biological function.

The carboxylic acid itself is a privileged functional group in drug design, often acting as a key hydrogen bond donor/acceptor or a charged group that interacts with positively charged residues (like arginine or lysine) in a protein's active site. nih.gov Therefore, its placement directly impacts which residues it can interact with, fundamentally altering the binding mode and subsequent biological effect.

Chirality plays a pivotal role in the biological activity of piperidine derivatives. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity towards their ligands. nih.govdndi.org The activity of a racemic mixture of a piperidine compound frequently resides in only one of the enantiomers or diastereomers.

For example, in a series of piperidine-2-carboxylic acid derivatives developed as NMDA receptor antagonists, the biological activity was found to reside almost exclusively with the (-)-isomer, which was determined to have a (2R,4S) absolute stereochemistry. This demonstrates that a precise three-dimensional arrangement of the pharmacophoric groups is necessary for binding to the receptor.

Furthermore, the relative stereochemistry of substituents (cis vs. trans) is also a critical factor. SAR studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors revealed that stereochemistry dictates potency and selectivity. The (-)-cis isomers showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, whereas the (+)-cis isomers were selective for the norepinephrine transporter, and the (+)-trans isomers displayed broad-spectrum activity. hocityu.com This highlights how subtle changes in the spatial orientation of substituents on the piperidine ring can dramatically shift the pharmacological profile of a compound.

| Compound Series | Isomer | Selectivity Profile | Reference |

| Piperidine-2-carboxylic acid derivative | (-)-(2R,4S) | Active NMDA Antagonist | hocityu.com |

| Piperidine-2-carboxylic acid derivative | (+)-(2S,4R) | Inactive | hocityu.com |

| 3,4-disubstituted piperidine | (-)-cis | DAT/NET selective | hocityu.com |

| 3,4-disubstituted piperidine | (+)-cis | NET selective | hocityu.com |

| 3,4-disubstituted piperidine | (+)-trans | Broad-spectrum (DAT/NET/SERT) | hocityu.com |

Modulation of the N-Benzyl Moiety and its Role in Molecular Interactions

The N-benzyl group is not merely a bulky substituent; it is an active and tunable component of the pharmacophore that plays a significant role in molecular interactions, often through π-π stacking and hydrophobic interactions.

Modifying the electronic properties and size of the N-benzyl ring through substitution is a common strategy to optimize binding affinity. The 2-chloro substituent in the parent compound is a key feature, and its replacement or the addition of other groups can significantly impact activity.

Halogenation is a particularly useful tool in this context. In studies of dopamine D4 receptor antagonists based on a benzyl (B1604629) piperidine scaffold, introducing a fluorine atom at the 3-position of the benzyl ring (3-fluorobenzyl) yielded a compound with good, selective activity. Further substitution with a second fluorine (3,4-difluoro) or a chlorine at the 4-position (4-chloro) produced similarly active compounds. This indicates that for certain targets, the presence and position of a halogen on the benzyl ring are critical for potency.

The table below illustrates how substitutions on the N-benzyl ring can affect the inhibitory activity (Ki) against the D4 receptor.

| N-Benzyl Substituent | D4 Ki (nM) |

| 3-Fluorobenzyl | 167 |

| 3,4-Difluorobenzyl | 338 |

| 3-Trifluoromethylbenzyl | 166 |

| 4-Chlorobenzyl | 134 |

Generally, electron-withdrawing groups like halogens can influence the electronics of the aromatic ring, affecting cation-π interactions, and can also serve as important contact points within a binding pocket. Conversely, in some systems, electron-rich aromatic rings are preferred.

The spacer connecting the piperidine nitrogen to the aromatic ring (in this case, a methylene group, -CH2-) is crucial for determining the optimal positioning of the benzyl group relative to the piperidine core. The length and flexibility of this spacer dictate the conformational freedom of the molecule and its ability to adopt the ideal geometry for target binding.

While direct SAR studies varying the spacer length for 1-(2-chlorobenzyl)-2-carboxypiperidine are not extensively documented in the provided context, the principle is well-established in related structures. For example, the highly successful drug Donepezil features an N-benzylpiperidine connected to an indanone moiety via a single methylene linker. nih.gov Altering this spacer can have profound effects. Studies on other chemical series have shown that increasing the length of the alkyl chain between a phenyl ring and an amine can systematically alter the interaction with the target.

If the spacer is too short, the aromatic ring may be unable to reach its optimal binding subsite. If it is too long or too flexible, the entropic cost of adopting the correct binding conformation may be too high, leading to a decrease in affinity. Therefore, the single methylene group in the N-benzyl scaffold represents a balance of rigidity and flexibility that is often optimal for placing the aromatic ring in a hydrophobic pocket while the piperidine core engages in other interactions.

Contributions of the Carboxylic Acid Functionality to Potential Biological Activities

The carboxylic acid group at the C2-position of the piperidine ring is a crucial functional moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives. This functional group's acidic nature and capacity for hydrogen bonding are key to its biological interactions.

Research on analogous structures highlights the importance of the carboxylic acid in defining the compound's biological profile. For instance, in the positional isomer 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, the carboxylic acid group is noted for its strong potential to form hydrogen bonds. In a biological context, this ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets such as enzymes and receptors. wiley-vch.de The ionization of the carboxylic acid at physiological pH can also enhance the water solubility of the compound. wiley-vch.de

The specific placement and presence of the carboxylic acid are pivotal for activity. In related quinoline (B57606) carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, a strict requirement for the carboxylic acid at a specific position (C4) was identified for inhibitory activity. namiki-s.co.jp This underscores that the carboxylate is often essential for anchoring the molecule within the binding site of its target protein.

Modification of the carboxylic acid group, for example through esterification, can alter the compound's properties. Converting the carboxylic acid of 1-(4-Chlorobenzyl)-2-carboxypiperidine to its methyl or ethyl ester can enhance membrane permeability. vulcanchem.com Conversely, complete removal of the carboxylic acid via decarboxylation results in a simpler, less active analog, demonstrating the group's necessity for the intended biological effect. vulcanchem.com

The following table summarizes the influence of the carboxylic acid and related modifications on the properties of analogous piperidine derivatives.

| Compound/Modification | Key Structural Feature | Implied Effect on Biological Profile | Reference |

| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | Carboxylic acid at C3 | Potential for strong hydrogen bonding interactions with biological targets. | |

| 1-(4-Chlorobenzyl)-2-carboxypiperidine | Carboxylic acid at C2 | Enables diverse derivatization; essential for activity compared to decarboxylated analog. | vulcanchem.com |

| Methyl/Ethyl ester of 1-(4-Chlorobenzyl)-2-carboxypiperidine | Esterification of carboxylic acid | Enhanced membrane permeability. | vulcanchem.com |

| 1-(4-chlorobenzyl)piperidine | Decarboxylation (removal of -COOH) | Simpler analog with reduced activity, highlighting the importance of the carboxyl group. | vulcanchem.com |

Scaffold Hopping and Bioisosteric Replacements for this compound

In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for lead optimization. bhsai.orgniper.gov.in Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one while retaining similar biological activity. nih.gov This can lead to new compounds with improved properties or novel intellectual property. bhsai.org Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, aiming to enhance the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. drughunter.com

While specific studies on scaffold hopping for this compound are not prevalent in the literature, the principles of this strategy can be applied. The piperidine ring serves as the central scaffold. A potential scaffold hop could involve replacing the piperidine ring with other cyclic systems, such as a pyrrolidine (B122466) or a tetrahydroisoquinoline, to explore new chemical space while attempting to maintain the spatial arrangement of the key pharmacophoric elements: the 2-chlorobenzyl group and the carboxylic acid.

Bioisosteric replacement is a highly relevant strategy for modifying the carboxylic acid functionality of this compound. Carboxylic acids can sometimes present challenges such as poor permeability or metabolic liabilities. nih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions.

Common bioisosteres for carboxylic acids include tetrazoles, phosphonic acids, sulfonamides, and various acidic heterocycles like 1,2,4-oxadiazoles. drughunter.comnih.gov For example, the tetrazole ring is a well-known carboxylic acid bioisostere used in drugs like losartan. drughunter.com Research on other compounds has shown that replacing a carboxylic acid with a tetrazole or a phosphonic acid group can lead to increased potency and a longer duration of action in vivo. nih.gov Another approach involves using non-classical, neutral bioisosteres that can mimic the hydrogen bonding pattern of a carboxylate. nih.gov

The table below presents potential bioisosteric replacements for the carboxylic acid group in this compound, based on established principles in medicinal chemistry.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidity and spatial arrangement of the carboxylate group. | drughunter.comnih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Offers similar hydrogen-bonding properties but with different acidity and lipophilicity, potentially improving metabolic stability. | drughunter.com |

| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) | Can serve as an effective acidic mimic, potentially improving potency and duration of action. | nih.gov |

| Carboxylic Acid (-COOH) | 1,2,4-Oxadiazol-5-one | A heterocyclic ring that can act as an acidic bioisostere. | wiley-vch.de |

| Carboxylic Acid (-COOH) | α-Trifluoromethyl Amine | A neutral group that can mimic an amide, which is a derivative of a carboxylic acid. | wiley-vch.de |

These strategies provide a rational framework for the future design and optimization of novel analogs based on the this compound structure.

Computational Chemistry and Molecular Modeling Studies of 1 2 Chlorobenzyl 2 Carboxypiperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and conformational possibilities of "1-(2-Chlorobenzyl)-2-carboxypiperidine." These methods provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Conformation

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy state. These calculations can determine various electronic parameters, as illustrated by studies on similar piperidine (B6355638) compounds. ekb.egprimescholars.com

Table 1: Predicted Electronic Properties of a Representative N-Benzylpiperidine Derivative (Data from analogous systems)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Low | Indicates higher stability and lower reactivity of the molecule. |

| LUMO Energy | High | Suggests resistance to accepting electrons. |

| HOMO-LUMO Gap | Large | Correlates with high kinetic stability and low chemical reactivity. |

| Dipole Moment | Moderate to High | Indicates polarity, which influences solubility and interactions with polar biological targets. |

| Electron Density Distribution | Concentrated around the chlorine atom and the carboxylic acid group | These regions are likely sites for intermolecular interactions. |

This table is illustrative and based on general findings for similar compounds from the literature. ekb.egprimescholars.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of "this compound" is a critical determinant of its biological activity. The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. nih.govresearchgate.net For substituted piperidines, the chair conformation is generally the most stable. nih.gov

The relative orientation of the substituents—the 2-chlorobenzyl group at the nitrogen and the carboxylic acid group at the C2 position—is crucial. The carboxylic acid group can exist in either an axial or equatorial position. Studies on related 2-substituted piperidines suggest a preference for the equatorial orientation of the substituent to minimize steric hindrance. nih.gov However, the presence of the bulky 2-chlorobenzyl group on the nitrogen can influence this preference. nih.gov

The conformational energy landscape, which maps the energy of the molecule as a function of its dihedral angles, can be generated through systematic conformational searches using computational methods. nih.govnih.govresearchgate.net For a molecule like "this compound," the energy landscape would likely reveal several low-energy minima corresponding to different chair and possibly twist-boat conformations. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Carboxylic Acid Orientation | 2-Chlorobenzyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial-like | 0.0 (Reference) |

| Chair 2 | Axial | Equatorial-like | +2.5 |

| Twist-Boat 1 | Pseudo-equatorial | - | +5.0 |

| Twist-Boat 2 | Pseudo-axial | - | +6.5 |

This table presents hypothetical data based on conformational analyses of similar piperidine derivatives to illustrate the expected energy differences between conformers. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a ligand to a protein target.

Identification of Potential Protein Targets

Given the structural features of "this compound," several potential protein targets can be hypothesized based on the activities of similar compounds. The N-benzylpiperidine scaffold is present in many biologically active molecules that target the central nervous system (CNS). clinmedkaz.orgnih.govnih.gov

Potential targets for this compound could include:

Neurotransmitter Transporters: The structural similarity to inhibitors of the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) suggests these as possible targets. mdpi.com

Cholinesterases: N-benzylpiperidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease. nih.govnih.govebi.ac.uk

Sigma Receptors (σR): Piperidine derivatives are known to exhibit affinity for sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders. nih.gov

NMDA Receptors: Piperidine-2-carboxylic acid derivatives have been studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

GABA Transporters: The piperidine-3-carboxylic acid moiety is a known inhibitor of the GABA transporter 1 (GAT-1). ajchem-a.com While the subject compound has a 2-carboxylic acid, this remains a plausible target class.

Binding Mode Predictions and Interaction Analysis

Molecular docking simulations can predict how "this compound" might bind to the active site of a potential protein target. The predicted binding mode is determined by the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

For instance, if targeting a neurotransmitter transporter like SERT, the docking simulation would likely show the following interactions based on studies of similar ligands: mdpi.com

Hydrogen Bonding: The carboxylic acid group could form hydrogen bonds with polar residues in the binding pocket.

π-π Stacking: The chlorobenzyl group could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Cation-π Interaction: The protonated piperidine nitrogen could form a cation-π interaction with an aromatic residue.

Hydrophobic Interactions: The piperidine ring and the benzyl (B1604629) group would likely fit into hydrophobic pockets within the active site.

Table 3: Predicted Interactions from a Hypothetical Docking Study with a Neurotransmitter Transporter

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond | Carboxylic acid (OH and C=O) | Ser, Thr, Tyr |

| π-π Stacking | 2-Chlorobenzyl ring | Phe, Tyr, Trp |

| Cation-π | Piperidine Nitrogen (protonated) | Tyr, Trp |

This table is illustrative and based on docking studies of similar compounds against neurotransmitter transporters. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. mdpi.com These simulations can assess the stability of the predicted binding poses from docking studies and explore the conformational changes of the ligand and protein. nih.govresearchgate.netresearchgate.netresearchgate.net

An MD simulation of "this compound" bound to a protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand's atomic positions over time would indicate the stability of its binding mode. A stable RMSD suggests a persistent and favorable interaction.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual atoms or residues would reveal the flexible regions of both the ligand and the protein upon binding.

Interaction Persistence: Analysis of the simulation trajectory can determine the percentage of time specific hydrogen bonds or other interactions are maintained, providing a measure of their strength and importance.

Solvent Effects: MD simulations explicitly model the role of water molecules in mediating or competing with ligand-protein interactions.

While no specific MD simulation studies for "this compound" were found, simulations of other N-benzylpiperidine derivatives have demonstrated the stability of their complexes with targets like cholinesterases and have been used to validate docking results. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzylpiperidine |

| 2-carboxypiperidine |

| Serotonin |

| Dopamine |

| Acetylcholine |

| Butyrylcholine |

| N-methyl-D-aspartate (NMDA) |

| Gamma-aminobutyric acid (GABA) |

| Phenylalanine |

| Tyrosine |

| Serine |

| Threonine |

| Tryptophan |

| Alanine |

| Valine |

| Leucine |

Protein-Ligand Complex Stability Evaluation

The stability of a complex formed between a ligand and its protein target is a critical determinant of its potential efficacy. Molecular dynamics (MD) simulations are a primary computational tool used to assess this stability under dynamic, solvated conditions that mimic a physiological environment. nih.gov

To evaluate the stability of a this compound-protein complex, an MD simulation would be performed. This simulation tracks the movements of every atom in the system over time, providing a detailed view of the complex's behavior. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand. A stable, converging RMSD value over the simulation time suggests that the complex has reached a state of equilibrium and remains intact.

Root Mean Square Fluctuation (RMSF): This analysis identifies the degree of fluctuation for individual amino acid residues in the protein. It helps pinpoint which parts of the protein become more rigid or more flexible upon ligand binding.

Interaction Energy Analysis: The binding energy between the ligand and the protein can be calculated, breaking it down into van der Waals and electrostatic components. This helps quantify the strength of the interaction.

Hydrogen Bond Analysis: The simulation is analyzed to determine the occupancy of specific hydrogen bonds between the ligand and protein residues throughout the simulation. Stable, high-occupancy hydrogen bonds are crucial for maintaining the integrity of the complex. Computational studies on related piperidine compounds have used MD simulations to reveal the crucial amino acid residues that interact with the ligand, providing a basis for understanding the binding mode. nih.gov

Conformational Changes and Water Molecule Interactions

The binding of a ligand can induce conformational changes in the target protein, and the ligand itself may adopt a specific conformation within the binding site. The piperidine ring of this compound is expected to adopt a stable chair conformation, a common observation for such structures in computational and crystallographic studies. nih.gov The orientation of the substituents—the 2-chlorobenzyl group and the 2-carboxypiperidine group—is critical for its interaction with a target. Density functional theory studies on similar N-acylpiperidines have shown that the conformational preference of substituents (axial versus equatorial) is influenced by the minimization of steric and pseudoallylic strain, which has direct implications for protein-ligand interactions. nih.gov

MD simulations are also crucial for understanding these conformational dynamics. The interaction of a ligand with its binding site can lead to significant rearrangements in the protein's secondary structure. researchgate.net Furthermore, simulations that use explicit water models can reveal the role of individual water molecules. Water molecules can act as bridges, forming hydrogen bonds that connect the ligand to the protein, thereby mediating and stabilizing the interaction. Analyzing the residence time and position of these water molecules provides a more complete picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine Derivativesnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov This method is widely applied to piperidine derivatives to guide the synthesis of new compounds with improved potency and to predict the activity of novel analogues. nih.govresearchgate.net

2D- and 3D-QSAR Studies

QSAR models for piperidine derivatives are typically developed using two-dimensional (2D) or three-dimensional (3D) approaches. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules. tandfonline.com These descriptors include topological, constitutional, and electronic properties that describe molecular size, shape, and atom connectivity. nih.govyoutube.com 2D-QSAR models are computationally less intensive and are valuable for establishing foundational relationships between structure and activity.

3D-QSAR: These models require the 3D structures of the molecules and their alignment based on a common scaffold. Methods like Comparative Molecular Field Analysis (CoMFA) calculate steric and electrostatic fields around each molecule. nih.gov The resulting field values are then used to build a regression model. 3D-QSAR provides a visual representation in the form of contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. Studies on piperidine derivatives have often found 3D-QSAR models to be more predictive than their 2D counterparts. nih.gov

In many studies, both 2D and 3D-QSAR models are developed and compared to gain a comprehensive understanding of the structural requirements for activity. nih.gov

Descriptor Selection and Model Validation

The development of a robust and predictive QSAR model involves two critical steps: selecting the most relevant molecular descriptors and rigorously validating the final model.

Descriptor Selection: A large number of molecular descriptors can be calculated for any given set of compounds. youtube.com Including irrelevant descriptors can introduce noise and lead to overfitting. Therefore, feature selection algorithms are employed to identify the subset of descriptors that have the strongest correlation with biological activity. The genetic algorithm (GA) is a commonly used method for this purpose in the QSAR modeling of piperidine derivatives. nih.govtandfonline.comtandfonline.com

Table 1: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Type | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count |

| 2D Descriptors | Derived from the 2D connection table of a molecule, describing topology and connectivity. youtube.com | Topological Polar Surface Area (TPSA), Zagreb Index, Kier & Hall Shape Indices youtube.com |

| 3D Descriptors | Calculated from the 3D coordinates of a molecule, describing its spatial properties. youtube.com | van der Waals Surface Area, Dipole Moment, Principal Moments of Inertia researchgate.net |

| Physicochemical | Relate to properties like lipophilicity and electronic distribution. | LogP, Partial Charges on Atoms benthamscience.com |

Model Validation: Validation is essential to ensure that a QSAR model is statistically sound and has predictive power for new, untested compounds. researchgate.net Validation is performed using both internal and external methods. Internal validation assesses the robustness of the model using the training set data, while external validation evaluates its predictive ability on an independent test set of compounds not used during model development. nih.govtandfonline.com

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Typical Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. Values range from 0 to 1. | > 0.7 nih.govtandfonline.com |

| Q² or q²_LOO (Leave-One-Out Cross-Validation Coefficient) | An internal validation metric that assesses the model's robustness. | > 0.5 nih.gov or > 0.6 nih.gov |

| r²_pred (Predictive r² for External Test Set) | The most important metric, it measures the model's ability to predict the activity of an external set of compounds. | > 0.6 nih.gov |

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and experimental values for the training (RMSEC) or test (RMSEP) set. | As low as possible nih.gov |

| F-statistic | A measure of the statistical significance of the regression model. | High values indicate significance nih.gov |

| Y-Randomization | A test to check for chance correlation. The model is rebuilt with shuffled (randomized) activity data; a valid model should have very low r² and Q² values for the randomized data. | r²_y-random < 0.2 nih.gov |

Virtual Screening and Library Design for Novel Analogues

Computational techniques are pivotal in the search for novel analogues of lead compounds like this compound. Virtual screening and computational library design are efficient strategies for identifying promising new molecules from vast chemical databases. sciengpub.ir

Virtual Screening: This process involves computationally docking large libraries of compounds into the binding site of a protein target. sciengpub.irresearchgate.net The compounds are then ranked based on a scoring function that predicts their binding affinity and complementarity to the target site. This allows for the rapid and cost-effective identification of a smaller, enriched set of "hit" compounds for subsequent experimental testing. Screening of in-house collections of piperidine-based compounds has proven to be a fruitful approach for discovering new hit compounds. nih.gov

Library Design: Insights gained from QSAR and molecular docking studies can be used to design focused libraries of novel analogues. tandfonline.com For example, 3D-QSAR contour maps can guide the placement of new functional groups on the piperidine scaffold to enhance interactions with the target. Similarly, understanding the key interactions from a docking pose allows for the rational design of new derivatives predicted to have improved binding. The goal is to explore the relevant chemical space with molecules that have a higher probability of being active. whiterose.ac.uk By focusing on the most potent compounds from initial studies, new sets of derivatives can be designed and prioritized for synthesis and further investigation. tandfonline.com

In Vitro Metabolic Profiling and Biotransformation Pathways of 1 2 Chlorobenzyl 2 Carboxypiperidine

Selection of In Vitro Systems for Metabolism Studies

To elucidate the metabolic pathways of 1-(2-Chlorobenzyl)-2-carboxypiperidine, a selection of in vitro systems is essential. These systems offer a controlled environment to study the enzymatic processes that this compound may undergo in the liver.

Human Liver Microsomes (HLM)

Human Liver Microsomes (HLM) are a primary choice for in vitro drug metabolism studies. nih.govnih.govresearchgate.net They are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. milecell-bio.com The use of HLM is advantageous for its convenience, cost-effectiveness, and suitability for high-throughput screening, making it an effective tool for initial metabolic stability assessments and metabolite identification of this compound. milecell-bio.comresearchgate.net Studies using HLM can provide valuable data on the intrinsic clearance of the compound and help in identifying potential drug-drug interactions. nih.govmilecell-bio.com

Isolated Hepatocytes

Isolated primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, closely mimicking the cellular environment of the liver. nih.govbiorxiv.org Utilizing isolated hepatocytes for the metabolic profiling of this compound allows for a more comprehensive understanding of its biotransformation, including uptake and efflux processes. manchester.ac.ukstrath.ac.uk Although the isolation procedure can induce metabolic changes in the cells, they remain an invaluable tool for studying the complete metabolic profile of a xenobiotic. nih.gov

S9 Fraction and Recombinant Enzyme Systems

The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. bioivt.comkosheeka.combioivt.comtaylorandfrancis.com This makes the S9 fraction suitable for investigating a broad range of Phase I and Phase II metabolic pathways of this compound. bioivt.comkosheeka.com Recombinant enzyme systems, which express a single drug-metabolizing enzyme, are useful for identifying the specific enzymes responsible for the metabolism of a compound. bioivt.com These systems provide a simplified environment to study the interaction between this compound and individual enzymes, which is crucial for reaction phenotyping. bioivt.com

Identification of Phase I Biotransformation Pathways

Phase I biotransformation reactions introduce or expose functional groups on the parent compound, typically making it more polar and susceptible to Phase II conjugation. For this compound, the primary Phase I pathways are expected to involve oxidation and N-dealkylation.

Oxidative Metabolism (e.g., Hydroxylation of Aromatic Rings, N-oxidation)

Oxidative metabolism is a common biotransformation pathway for compounds containing aromatic and piperidine (B6355638) rings. researchgate.nettandfonline.com It is anticipated that this compound will undergo hydroxylation on the 2-chlorobenzyl aromatic ring. The piperidine ring is also susceptible to oxidation, potentially leading to the formation of various hydroxylated metabolites. acs.org N-oxidation of the piperidine nitrogen is another possible, though often minor, metabolic route. researchgate.net

Table 1: Hypothetical Oxidative Metabolites of this compound Identified in Human Liver Microsomes.

| Metabolite | Proposed Structure | Biotransformation Pathway |

| M1 | Hydroxylated 2-chlorobenzyl ring | Aromatic Hydroxylation |

| M2 | Hydroxylated piperidine ring | Aliphatic Hydroxylation |

| M3 | N-oxide of the piperidine nitrogen | N-Oxidation |

N-Dealkylation Metabolites

N-dealkylation is a significant metabolic pathway for many compounds containing N-alkyl groups and is primarily catalyzed by CYP enzymes. nih.govacs.orgmdpi.commdpi.com For this compound, N-dealkylation would involve the cleavage of the bond between the piperidine nitrogen and the 2-chlorobenzyl group. This reaction would yield 2-carboxypiperidine and 2-chlorobenzylaldehyde as primary metabolites. mdpi.com The identification of these metabolites in in vitro systems would confirm this biotransformation pathway.

Table 2: Hypothetical N-Dealkylation Metabolites of this compound.

| Metabolite | Resulting from Cleavage of | Expected Subsequent Metabolism |

| 2-Carboxypiperidine | N-dealkylation | Further oxidation or conjugation |

| 2-Chlorobenzylaldehyde | N-dealkylation | Oxidation to 2-chlorobenzoic acid |

Elucidation of Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation)

Phase II biotransformation reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that generally increases water solubility and facilitates excretion. For this compound, the carboxylic acid and the secondary amine within the piperidine ring are potential sites for Phase II conjugation reactions such as glucuronidation and sulfation.

Glucuronidation: This is a major Phase II metabolic pathway for many drugs and other foreign compounds. uomus.edu.iq The process involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). uomus.edu.iqdrughunter.com The carboxyl group of this compound is a prime candidate for the formation of an acyl glucuronide. This conjugation significantly increases the polarity of the molecule, preparing it for elimination. drughunter.com

Sulfation: Another important conjugation pathway is sulfation, which is mediated by sulfotransferases (SULTs). drughunter.com This reaction involves the transfer of a sulfonate group from the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. While less common for carboxylic acids, the secondary amine in the piperidine ring could potentially undergo sulfation, although this is generally a minor pathway for such functional groups. uomus.edu.iqslideshare.net Sulfation, much like glucuronidation, results in a more water-soluble and readily excretable metabolite. uomus.edu.iq It is important to note that glucuronidation and sulfation can be competing pathways, with sulfation often predominating at lower substrate concentrations and glucuronidation at higher concentrations. slideshare.net

| Conjugation Pathway | Enzyme Family | Endogenous Co-substrate | Potential Site on this compound | Effect on Polarity |

| Glucuronidation | UDP-glucuronyltransferases (UGTs) | Uridine 5'-diphospho-glucuronic acid (UDPGA) | Carboxylic acid group | Significantly Increased |

| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Secondary amine group (piperidine ring) | Increased |

Analytical Techniques for Metabolite Characterization

The identification and quantification of metabolites are essential for understanding the biotransformation of a compound. A combination of chromatographic separation and mass spectrometric detection is the cornerstone of modern metabolite analysis. nih.gov

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful and widely used technique for metabolite profiling. mdpi.comresearchgate.netnih.gov It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of HRMS. mdpi.com This allows for the confident determination of the elemental composition of metabolites, which is crucial for their structural elucidation. researchgate.netnih.gov

In the context of this compound metabolism, LC-HRMS would be instrumental in separating the parent compound from its more polar Phase II metabolites, such as glucuronide and sulfate conjugates. The high resolution of the mass spectrometer enables the differentiation of metabolites with very similar mass-to-charge ratios. mdpi.com Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable analytical tool for metabolite profiling, particularly for volatile and thermally stable compounds. nih.gov For non-volatile metabolites, a derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC analysis. kaust.edu.sa

For the analysis of metabolites of this compound, GC-MS could be employed, for instance, to analyze potential Phase I metabolites that might be more volatile. However, for the direct analysis of highly polar Phase II conjugates like glucuronides, LC-MS is generally the preferred method. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be searched against spectral libraries for metabolite identification. nih.gov

| Analytical Technique | Principle | Applicability to this compound Metabolites | Key Advantages |

| LC-HRMS | Separates compounds based on their interaction with a stationary phase, followed by high-accuracy mass analysis. nih.govmdpi.com | Ideal for analyzing polar, non-volatile Phase II conjugates (e.g., glucuronides). | High sensitivity, high mass accuracy for formula determination, suitable for a wide range of compounds. mdpi.comresearchgate.netnih.gov |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. nih.gov | May require derivatization for polar metabolites. Useful for profiling smaller, more volatile metabolites. | Excellent chromatographic separation, extensive spectral libraries for identification. nih.gov |

Enzyme Kinetics and Isospecificity for this compound Metabolism

Understanding the enzyme kinetics of drug metabolism provides insights into the rate of biotransformation and the specific enzymes involved. nih.gov The metabolism of xenobiotics is primarily carried out by a variety of enzyme superfamilies, including cytochrome P450 (CYP) for Phase I reactions and transferases like UGTs and SULTs for Phase II reactions. nih.govresearchgate.netclinpgx.org

For this compound, the primary focus for Phase II metabolism would be on the kinetics of UGT and SULT enzymes. Different isoforms of these enzymes exhibit varying substrate specificities. drughunter.com To determine which specific UGT or SULT isoforms are responsible for the conjugation of this compound, in vitro experiments using recombinant human enzymes would be necessary.

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined by incubating the compound with specific enzyme isoforms at various concentrations and measuring the rate of metabolite formation. nih.gov A low Km value suggests a high affinity of the enzyme for the substrate. nih.gov

While Phase I metabolism is not the focus here, it is worth noting that the initial steps of biotransformation are often catalyzed by CYP enzymes. researchgate.netmdpi.comnih.gov The structure of this compound suggests that it could be a substrate for various CYP isoforms, potentially leading to hydroxylation or other oxidative modifications prior to Phase II conjugation. The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

| Enzyme Family | Potential Role in Metabolism of this compound | Kinetic Parameters of Interest | Significance |

| UDP-glucuronyltransferases (UGTs) | Catalyze the glucuronidation of the carboxylic acid group. | Km, Vmax | Determine the efficiency and capacity of the glucuronidation pathway. |

| Sulfotransferases (SULTs) | May catalyze the sulfation of the secondary amine. | Km, Vmax | Assess the contribution of sulfation to the overall metabolism. |

| Cytochrome P450 (CYPs) | Potential for initial Phase I oxidation of the molecule. | Km, Vmax | Provide insights into the initial steps of biotransformation that may precede conjugation. |

Conclusion and Future Research Directions

Synthesis and Optimization Opportunities for 1-(2-Chlorobenzyl)-2-carboxypiperidine and its Analogues